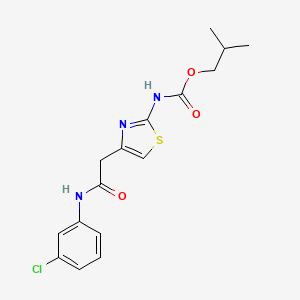
Isobutyl (4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isobutyl (4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
科学的研究の応用
Isobutyl (4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. In agriculture, it has been used as a pesticide due to its ability to inhibit the growth of harmful insects and fungi. In materials science, it has been studied for its potential use in the development of novel materials with unique properties.
作用機序
The mechanism of action of Isobutyl (4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is complex and not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins that are involved in various biological processes. For example, in cancer cells, it has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific application and dosage used. In medicine, it has been shown to reduce inflammation, induce apoptosis in cancer cells, and inhibit the growth of bacteria. In agriculture, it has been shown to protect crops from harmful insects and fungi. However, further research is needed to fully understand the potential effects of this compound.
実験室実験の利点と制限
One of the main advantages of Isobutyl (4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is its versatility in various scientific fields. It can be used in medicine, agriculture, and materials science, which makes it a valuable compound for researchers. However, one of the limitations of this compound is its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are numerous future directions for Isobutyl (4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate research. In medicine, further studies are needed to fully understand the potential anti-cancer and anti-inflammatory effects of this compound. In agriculture, research is needed to develop more effective and environmentally friendly pesticides. In materials science, research is needed to develop novel materials with unique properties using this compound as a building block.
Conclusion:
In conclusion, this compound is a versatile compound that has potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
合成法
The synthesis of Isobutyl (4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves a multi-step process that includes the reaction of 2-aminothiazole with 3-chloro-2-oxopropyl isobutyl carbamate, followed by purification and isolation of the desired product. The yield of the synthesis process is dependent on various factors such as reaction conditions, purity of starting materials, and the expertise of the chemist.
特性
IUPAC Name |
2-methylpropyl N-[4-[2-(3-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S/c1-10(2)8-23-16(22)20-15-19-13(9-24-15)7-14(21)18-12-5-3-4-11(17)6-12/h3-6,9-10H,7-8H2,1-2H3,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAWOUWJTJLJAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-(4-ethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2623572.png)
![(3As,6aR)-5-hydroxy-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-2-one](/img/structure/B2623574.png)
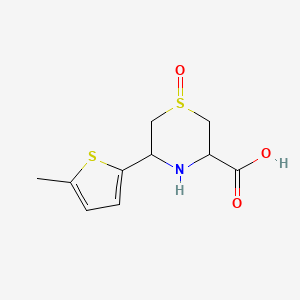

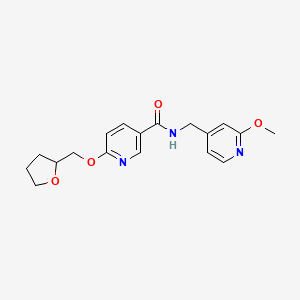
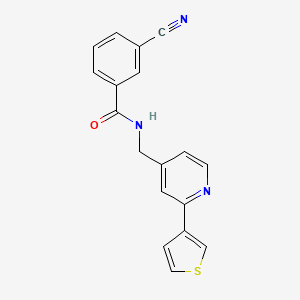
![4-[benzyl(ethyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2623587.png)
![N-benzyl-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2623588.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2623590.png)
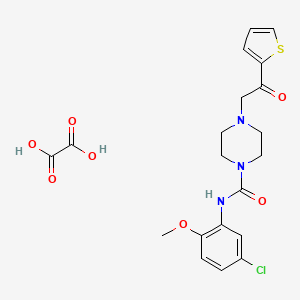
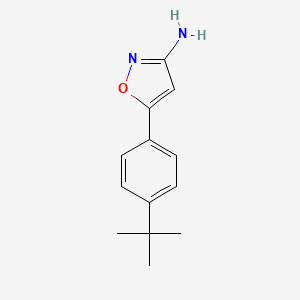
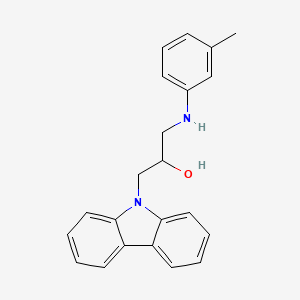
![(Z)-4-cyano-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2623594.png)